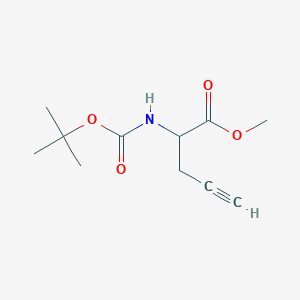

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Description

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUXIIQQHTMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441441 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173306-82-6 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of multifunctional building blocks is paramount. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a non-canonical amino acid derivative, has emerged as a pivotal tool for chemists. Its unique trifunctional nature—a protected amine, a reactive alkyne, and a modifiable ester—offers a remarkable degree of versatility. This guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its significant applications, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.

Core Molecular Structure and Physicochemical Properties

This compound, also known as Boc-propargylglycine methyl ester, is a chiral molecule that exists in stereoisomeric forms. The chemical identity of the racemic and the (S)-enantiomer are well-established.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₄ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| CAS Number (Racemic) | 173306-82-6 | [1] |

| CAS Number ((S)-enantiomer) | 71460-02-1 | [2] |

| Appearance | Typically an off-white to light beige crystalline powder | [3] |

| Storage Conditions | 2-8°C, sealed and dry | [1] |

The structure features a terminal alkyne, which is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The amine group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process starting from the corresponding amino acid, propargylglycine. The following protocol outlines a representative synthesis for the L-enantiomer, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.

Part 1: Boc Protection of L-Propargylglycine

This initial step involves the protection of the primary amine of L-propargylglycine with a tert-butoxycarbonyl (Boc) group.

-

Reaction Setup: L-propargylglycine (1 equivalent) is suspended in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base and Boc-Anhydride: To this suspension, potassium carbonate (3.5 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 2.1 equivalents) are added sequentially.

-

Reaction: The resulting mixture is stirred vigorously at room temperature for 12 hours.

-

Work-up:

-

The organic solvent (THF) is removed under reduced pressure.

-

The remaining aqueous phase is washed with diethyl ether to remove any unreacted Boc₂O.

-

The aqueous phase is then acidified to a pH of 3 with 1N aqueous citric acid.

-

The product, N-Boc-L-propargylglycine, is extracted with dichloromethane.

-

-

Isolation: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-Boc-L-propargylglycine, which can often be used in the next step without further purification.[3]

Part 2: Esterification to this compound

The second step is the esterification of the carboxylic acid to the corresponding methyl ester.

-

Reaction Setup: N-Boc-L-propargylglycine (1 equivalent) is dissolved in anhydrous methanol.

-

Esterification Reagent: The solution is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

-

Isolation and Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive set of publicly available, verified spectra for the ynoate is scarce, the expected spectroscopic features can be predicted based on its structure and data from similar compounds. Researchers should always perform their own analytical characterization for confirmation.

| Spectroscopic Data | Expected Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (m, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~2.6 (m, 2H, CH₂), ~2.0 (t, 1H, C≡CH), ~1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~78 (C≡CH), ~70 (C≡CH), ~53 (α-CH), ~52 (OCH₃), ~28 (C(CH₃)₃), ~20 (CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H), ~3300 (C≡C-H), ~2120 (C≡C), ~1740 (C=O, ester), ~1700 (C=O, Boc) |

| Mass Spectrometry (ESI+) | m/z: 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |

Applications in Synthesis

The synthetic utility of this compound is primarily centered around its alkyne functionality, making it a valuable building block for the introduction of a propargyl group in peptide synthesis and for use in cycloaddition reactions.

Peptide Synthesis and Peptidomimetics

As a non-canonical amino acid, it can be incorporated into peptide chains to introduce a reactive handle for further modifications. The alkyne group can be used for post-synthetic modifications, such as labeling with fluorescent dyes or attachment to other molecules. Its incorporation can also influence the secondary structure of peptides, leading to the development of peptidomimetics with enhanced biological activity and stability.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the CuAAC reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable triazole ring by reacting with an azide-containing molecule. This has broad applications in drug discovery, bioconjugation, and materials science.[1]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This powerful ligation chemistry enables the straightforward construction of complex molecular architectures, such as peptide-drug conjugates, by linking the amino acid derivative to a drug molecule functionalized with an azide group.

Conclusion and Future Outlook

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its well-defined structure and predictable reactivity provide chemists with a reliable tool for a myriad of applications, from the synthesis of novel peptidomimetics to the construction of complex bioconjugates via click chemistry. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new discoveries in medicine and materials science.

References

-

Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed. (URL: [Link])

-

Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (URL: [Link])

-

Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective... - ResearchGate. (URL: [Link])

-

A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[4][5][6]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition - The Royal Society of Chemistry. (URL: [Link])

-

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID - PubChem. (URL: [Link])

-

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines - ResearchGate. (URL: [Link])

-

Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central. (URL: [Link])

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (URL: [Link])

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])

- CN104276964A - Preparation method of Boc-glycine - Google P

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - PubChem - NIH. (URL: [Link])

-

Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic - European Journal of Chemistry. (URL: [Link])

-

Methyl (2S)-2-tert-butoxycarbonylaminohexadecanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid | C11H21NO4 | CID - PubChem - NIH. (URL: [Link])

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. (URL: [Link])

-

Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC - NIH. (URL: [Link])

-

Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Introduction: The Significance of a Versatile Building Block

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development.[1] Its structure incorporates three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a terminal alkyne. This unique combination makes it a versatile building block for the synthesis of modified amino acids, peptides, and other bioactive molecules.[1] The Boc group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthetic strategies.[2][3] The terminal alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this molecule to other entities.[1] The methyl ester provides a convenient handle for purification and can be hydrolyzed or further derivatized as needed.[1]

Given its importance, unambiguous confirmation of its structure is paramount before its use in any synthetic endeavor. This guide provides a comprehensive, multi-faceted approach to the structure elucidation of this compound, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and demonstrate how these techniques provide a self-validating system for structural confirmation.

Molecular Structure Overview

A clear visualization of the target molecule is the first step in any structure elucidation workflow.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean NMR tube.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Data Interpretation and Expected Signals:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a large, sharp singlet.[3] This is a hallmark of a successful Boc protection.[3] |

| -C≡CH (Alkyne) | ~2.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | The terminal alkyne proton is coupled to the adjacent methylene protons. |

| -CH₂-C≡CH | ~2.6 | Multiplet (m) | 2H | These methylene protons are adjacent to both the chiral center and the alkyne, leading to complex splitting. |

| -OCH₃ (Ester) | ~3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen and appear as a singlet. |

| α-CH | ~4.4 | Multiplet (m) | 1H | The proton on the chiral carbon is coupled to the adjacent methylene protons and the NH proton. |

| -NH- (Amine) | 5.0 - 5.5 | Broad Singlet (br s) or Doublet (d) | 1H | The chemical shift of the NH proton can be variable and the signal is often broad due to quadrupole effects and exchange. It will couple to the α-CH. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation and Expected Signals:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a shielded environment. |

| -CH₂-C≡CH | ~20-30 | The methylene carbon adjacent to the alkyne. |

| α-CH | ~50-60 | The chiral carbon atom attached to the nitrogen. |

| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester group. |

| -C≡CH (Alkyne) | ~70-75 | The terminal alkyne carbon. |

| -C≡CH (Alkyne) | ~80-85 | The internal alkyne carbon. |

| -C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| C=O (Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |

| C=O (Ester) | ~170 | The carbonyl carbon of the methyl ester. |

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorptions:

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Significance |

| -C≡C-H (Terminal Alkyne) | 3330 - 3270 | ≡C-H Stretch | A strong, sharp band in this region is diagnostic for a terminal alkyne.[4][5][6] |

| -C≡C- (Alkyne) | 2260 - 2100 | C≡C Stretch | A weak to medium intensity band, confirming the presence of the triple bond.[4][6][7] |

| C=O (Ester & Carbamate) | ~1740 & ~1710 | C=O Stretch | Two distinct carbonyl absorptions are expected, one for the ester and one for the carbamate of the Boc group. |

| N-H (Amine) | ~3400 | N-H Stretch | A moderate, sometimes broad, absorption indicating the presence of the N-H bond of the protected amine. |

| C-H (Alkanes) | 2960 - 2850 | C-H Stretch | Strong absorptions corresponding to the C-H bonds of the methyl and methylene groups.[4][5] |

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation of the parent ion.[8]

Data Interpretation and Expected Ions:

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 228.1 | The protonated molecular ion. The molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol .[1] |

| [M+Na]⁺ | 250.1 | The sodium adduct of the molecular ion, often observed with ESI. |

| [M-56+H]⁺ | 172.1 | Loss of isobutylene (C₄H₈) from the tert-butyl group, a characteristic fragmentation of Boc-protected compounds.[9] |

| [M-100+H]⁺ | 128.1 | Loss of the entire Boc group (C₅H₉O₂) via McLafferty rearrangement.[2] |

Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, demonstrating how the data from each technique is integrated to provide a conclusive structural assignment.

Caption: A logical workflow for the structure elucidation of the target molecule.

Conclusion: A Self-Validating Approach

The structure elucidation of this compound is a clear example of the power of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system. The characteristic singlet of the Boc group in the ¹H NMR is corroborated by the corresponding carbon signals in the ¹³C NMR and the characteristic fragmentations in the mass spectrum. The terminal alkyne, strongly indicated by the sharp ≡C-H stretch in the IR, is confirmed by the unique chemical shifts of the alkyne proton and carbons in the NMR spectra. The methyl ester is similarly identified across all techniques. By systematically analyzing and integrating the data from NMR, IR, and MS, researchers can confidently and unequivocally confirm the structure of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... - ResearchGate.

- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.

- IR: alkynes.

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5 | Benchchem.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem.

- IR spectrum: Alkynes - Química Organica.org.

- Spectroscopy of the Alkynes - Chemistry LibreTexts.

- This compound - MySkinRecipes.

- How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR spectrum: Alkynes [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

physical and chemical properties of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

An In-Depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Properties, Reactivity, and Applications

Abstract

This compound is a trifunctional synthetic building block of significant interest to researchers in organic chemistry, medicinal chemistry, and drug development. Possessing a terminal alkyne, a Boc-protected amine, and a methyl ester, this molecule offers a versatile platform for the synthesis of non-canonical amino acids, peptide modifications, and the construction of complex bioactive molecules. Its terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling straightforward bioconjugation and derivatization. This technical guide provides a comprehensive analysis of its physical and chemical properties, explores the reactivity of its key functional groups, presents a detailed experimental protocol for its application in click chemistry, and discusses its broader significance in scientific research.

Introduction and Significance

In the landscape of modern drug discovery and chemical biology, the ability to precisely modify and construct complex molecular architectures is paramount. This compound, often referred to as Boc-L-propargylglycine methyl ester for its (S)-enantiomer, emerges as a highly valuable and versatile tool. Its structure incorporates three distinct and orthogonally reactive functional groups:

-

A Terminal Alkyne: This group serves as a powerful chemical handle for a variety of transformations, most notably the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to molecules bearing an azide group.[1]

-

An N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines. It is stable under a broad range of reaction conditions, including those used to modify the alkyne or ester, but can be selectively removed under acidic conditions to liberate the free amine for further functionalization, such as peptide bond formation.[2][3][4]

-

A Methyl Ester: This group provides a stable, crystalline handle that facilitates purification and characterization. It can be selectively hydrolyzed (saponified) under basic conditions to yield the corresponding carboxylic acid, providing another point for chemical modification.[1]

This unique combination makes the compound a cornerstone for synthesizing non-natural amino acids, building peptidomimetics, and developing probes and conjugates for biological studies.

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | [5] |

| CAS Number | 173306-82-6; 71460-02-1 ((S)-enantiomer) | [1][5][6] |

| Molecular Formula | C₁₁H₁₇NO₄ | [1][5] |

| Molecular Weight | 227.26 g/mol | [1][5] |

| Appearance | Typically a colorless solid or oil | [7] |

| Solubility | Soluble in organic solvents like DMF, CH₂Cl₂ | [7] |

| Storage Conditions | Store at 2-8°C, sealed under dry conditions | [1][6] |

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral features are expected:

-

¹H NMR: Key diagnostic signals include a singlet for the terminal alkyne proton (~2.0-2.5 ppm), a multiplet for the α-proton (~4.2-4.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a large singlet for the nine equivalent protons of the Boc group's tert-butyl moiety (~1.4 ppm). The methylene protons adjacent to the alkyne will appear as a multiplet.

-

¹³C NMR: Characteristic peaks include those for the two alkyne carbons (~70 ppm and ~80 ppm), the ester carbonyl carbon (~172 ppm), the carbamate carbonyl carbon (~155 ppm), the α-carbon (~52 ppm), and the carbons of the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm).

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong C=O stretching band for the ester and carbamate groups (~1680-1750 cm⁻¹). Crucially, a sharp, weak absorption for the C≡C stretch (~2120 cm⁻¹) and a strong, sharp peak for the terminal ≡C-H stretch (~3300 cm⁻¹) confirm the presence of the terminal alkyne. An N-H stretch for the carbamate will also be visible (~3400 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 228.12. A common fragmentation pattern is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively.

The Terminal Alkyne: A Gateway to Conjugation

The terminal alkyne is arguably the most versatile handle on the molecule. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high yield, specificity, and tolerance of a wide range of functional groups. This allows the amino acid scaffold to be "clicked" onto any molecule containing an azide, forming a stable 1,2,3-triazole linkage. This is foundational for applications in bioconjugation, drug discovery, and materials science.[1]

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The N-Boc Protecting Group: Controlled Amine Reactivity

The Boc group provides essential protection for the α-amino group, preventing it from acting as a nucleophile or base during other synthetic steps.[2] Its key feature is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) cleanly cleaves the carbamate, releasing the free amine as an ammonium salt, along with gaseous carbon dioxide and isobutylene.[8] This deprotection is highly efficient and orthogonal to the conditions required for alkyne reactions or ester hydrolysis.

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

The Methyl Ester: A Handle for Derivatization

The methyl ester can be readily converted to the corresponding carboxylic acid via saponification. This is typically achieved by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar solvent mixture (e.g., THF/water or methanol/water), followed by acidic workup. The resulting carboxylic acid can then be used in standard amide bond coupling reactions, further extending the synthetic utility of the scaffold.

Experimental Protocol: CuAAC Reaction

This protocol describes a general, self-validating procedure for the conjugation of this compound with a generic organic azide, such as benzyl azide.

Materials and Reagents:

-

This compound (1.0 eq)

-

Benzyl Azide (1.0-1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq)

-

Sodium ascorbate (0.10-0.20 eq)

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Round-bottom flask, magnetic stirrer

-

Ethyl acetate, brine, anhydrous sodium sulfate for workup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water. Stir the solution vigorously to ensure mixing.

-

Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

-

Initiation of Reaction: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.15 eq) followed by the copper(II) sulfate solution (0.07 eq). A color change (often to yellow or green) indicates the formation of the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual copper salts, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

Applications in Research and Drug Development

The unique structural features of this compound enable a wide array of applications:

-

Synthesis of Unnatural Peptides: Incorporation of this amino acid into a peptide sequence introduces an alkyne handle that can be used for post-synthetic modification, such as labeling with fluorophores, attachment to surfaces, or cyclization.

-

Development of Bioactive Conjugates: The alkyne allows for the conjugation of the amino acid scaffold to targeting ligands, imaging agents, or cytotoxic payloads, which is a key strategy in developing targeted therapies.[9]

-

Probing Biological Systems: By attaching reporter tags via click chemistry, researchers can use this molecule to create chemical probes to study enzyme activity, protein-protein interactions, and other biological processes.

-

Fragment-Based Drug Discovery: The propargylglycine core can serve as a fragment that, once identified as a binder to a biological target, can be elaborated using click chemistry to rapidly generate a library of more potent compounds. The "magic methyl" effect, where the introduction of a methyl group can significantly alter pharmacological properties, is a well-established principle in drug design that can be explored through derivatives of this core structure.[10][11]

Conclusion

This compound is a powerful and versatile chemical tool for researchers at the interface of chemistry, biology, and medicine. Its orthogonal functionalities—an acid-labile protected amine, a base-labile ester, and a "clickable" terminal alkyne—provide a robust and predictable platform for the synthesis of novel molecules. The principles of its reactivity are well-established, allowing for rational design and execution of complex synthetic strategies, ultimately accelerating innovation in drug discovery and the broader life sciences.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837499, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857232, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11380628, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Retrieved from [Link]

-

Wang, Z., et al. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010348, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[8][12][13]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. RSC Advances. Retrieved from [Link]

-

Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11817013, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved from [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46193546, (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines. Retrieved from [Link]

-

SQUARIX. (n.d.). methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. Molecules, 28(1), 1-2. Retrieved from [Link]

-

National Institutes of Health. (2011). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 22(7), 1264-1273. Retrieved from [Link]

-

MDPI. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 27(10), 3233. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56971824, (2S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). (2s)-2-{amino}-4-methylpentanoic acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 71460-02-1|(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate|BLD Pharm [bldpharm.com]

- 7. squarix.de [squarix.de]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications [mdpi.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 12. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Introduction: The Significance of a Versatile Building Block

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral non-proteinogenic amino acid derivative, has emerged as a pivotal building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a stereochemically defined α-amino acid core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a terminal alkyne functionality, renders it an exceptionally versatile synthon. The terminal alkyne is particularly noteworthy for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile and efficient construction of complex molecular architectures such as peptidomimetics, PROTACs, and other bioactive conjugates. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this valuable compound, underpinned by mechanistic insights and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate (3), points to two key transformations: a methyl esterification of the carboxylic acid and a Boc-protection of the primary amine. The synthesis, therefore, commences with the commercially available, enantiomerically pure amino acid, L-propargylglycine (1).

The chosen synthetic strategy prioritizes the protection of the amino group of L-propargylglycine first, yielding N-Boc-L-propargylglycine (2). This intermediate is then subjected to esterification to afford the final product. This sequence is strategically advantageous as it circumvents potential side reactions and simplifies purification procedures.

Synthetic Pathway and Mechanistic Insights

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a robust two-step process.

Step 1: N-Boc Protection of L-Propargylglycine

The initial step involves the protection of the primary amine of L-propargylglycine (1) with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in peptide synthesis and organic chemistry.[1]

Mechanism: The reaction proceeds via nucleophilic attack of the amino group of L-propargylglycine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base, such as sodium bicarbonate or triethylamine, is crucial to deprotonate the ammonium salt of the amino acid and to neutralize the acidic byproducts formed during the reaction. The resulting carbamic acid intermediate is unstable and readily decomposes to the desired N-Boc protected amino acid, tert-butanol, and carbon dioxide.

Step 2: Methyl Esterification of N-Boc-L-propargylglycine

The second step is the esterification of the carboxylic acid moiety of N-Boc-L-propargylglycine (2) to its corresponding methyl ester (3).

Mechanism: A common and effective method for this transformation is the use of trimethylsilyl chloride (TMSCl) in methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which subsequently collapses to release a molecule of water and form the methyl ester.

Experimental Protocols

Materials and Instrumentation

| Material/Instrument | Specifications |

| L-Propargylglycine | ≥98% purity, enantiomerically pure (S)-form |

| Di-tert-butyl dicarbonate | ≥97% purity |

| Sodium bicarbonate | ACS reagent grade |

| Triethylamine | ≥99.5%, distilled |

| Methanol | Anhydrous, ≥99.8% |

| Trimethylsilyl chloride | ≥98% |

| Dichloromethane | Anhydrous, ≥99.8% |

| Ethyl acetate | ACS reagent grade |

| Hexanes | ACS reagent grade |

| Magnesium sulfate | Anhydrous |

| Rotary evaporator | Standard laboratory grade |

| Magnetic stirrer with hotplate | Standard laboratory grade |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ plates |

| Nuclear Magnetic Resonance (NMR) | 400 MHz or higher |

| High-Resolution Mass Spectrometry (HRMS) | ESI or equivalent |

| Chiral High-Performance Liquid Chromatography (HPLC) | For enantiomeric purity analysis.[1] |

Step-by-Step Synthesis

Part 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (N-Boc-L-propargylglycine)

-

To a stirred suspension of L-propargylglycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-propargylglycine as a white solid. The product is often of sufficient purity for the next step.

Part 2: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

-

Dissolve N-Boc-L-propargylglycine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a colorless oil or a white solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data |

| (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | C₁₀H₁₅NO₄ | 213.23 | >95 | >98 | ¹H NMR, ¹³C NMR, HRMS consistent with structure |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C₁₁H₁₇NO₄ | 227.26 | 85-95 | >99 | ¹H NMR, ¹³C NMR, HRMS consistent with structure, Chiral HPLC for e.e. |

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. The use of readily available starting materials and well-established, high-yielding reactions makes this protocol amenable to both academic research and industrial drug development settings. The strategic implementation of Boc protection followed by esterification ensures a streamlined process with straightforward purification. The final product, with its versatile terminal alkyne functionality, is poised to continue its significant contribution to the advancement of medicinal chemistry and chemical biology, particularly in the realm of targeted therapeutics and bioconjugation. Further methodological refinements could focus on developing a one-pot synthesis from L-propargylglycine to further enhance the efficiency of this valuable synthetic route.

References

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

-

Leukart, O., et al. (1976). Synthese von L-Propargylglycin und L-Allylglycin. Helvetica Chimica Acta, 59(6), 2181-2183. [Link]

- Duncia, J. V., et al. (1995). Synthesis of N-protected amino acids, especially N-Boc-L-propargylglycine by zinc-mediated addition of organic halides to a glycine cation equivalent.

-

Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

Sources

An In-depth Technical Guide to the Isomers of C11H17NO4: Characteristics, Synthesis, and Biological Evaluation

This guide provides a comprehensive technical overview of the molecular formula C₁₁H₁₇NO₄, focusing on its prominent isomers, Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of isomerism, detailing the synthesis, analytical characterization, and biological activities of these compounds. We will explore the critical importance of precise structural elucidation and its implications for pharmacological activity, moving beyond a simple molecular formula to understand the distinct properties of each unique chemical entity.

The Challenge of Isomerism: More Than a Molecular Formula

A molecular formula, in this case C₁₁H₁₇NO₄, represents the elemental composition of a molecule but provides no information about the arrangement of these atoms. Isomers are distinct compounds that share the same molecular formula but differ in their structural arrangement.[1][2][3][4] These structural differences can lead to vastly different physical, chemical, and biological properties.[1] The two main categories of isomerism are constitutional isomers and stereoisomers.

-

Constitutional Isomers: These isomers have different connectivity of atoms. For the formula C₁₁H₁₇NO₄, this could mean variations in the carbon skeleton, the position of functional groups, or the nature of the functional groups themselves. Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine are constitutional isomers.

-

Stereoisomers: In these isomers, the atoms are connected in the same order, but their spatial arrangement differs. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The biological activity of chiral compounds can be highly dependent on their stereochemistry.[5]

The existence of numerous isomers for a given molecular formula underscores the necessity of rigorous analytical techniques to confirm the identity and purity of a compound before any biological evaluation is undertaken.

Key Isomers of C₁₁H₁₇NO₄: A Comparative Analysis

While thousands of compounds with the molecular formula C₁₁H₁₇NO₄ are commercially available, this guide will focus on two of the most cited isomers: Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine.[6]

Dimetofrine: An Adrenergic Agonist

Dimetofrine is a sympathomimetic amine that acts as an adrenergic agonist. It is known for its cardiovascular effects, particularly its ability to increase blood pressure.

Table 1: Physicochemical and Pharmacological Properties of C₁₁H₁₇NO₄ Isomers

| Property | Dimetofrine | 3,4,5-Trimethoxyphenoxyethylamine |

| IUPAC Name | 4-hydroxy-3,5-dimethoxy-α-(methylaminomethyl)benzyl alcohol | 2-(3,4,5-trimethoxyphenoxy)ethan-1-amine |

| Molar Mass | 227.26 g/mol | 227.26 g/mol |

| Known Biological Activity | Adrenergic agonist, vasopressor | Inactive in human trials |

| Primary Mechanism of Action | Stimulation of α- and β-adrenergic receptors | Not established |

3,4,5-Trimethoxyphenoxyethylamine: A Mescaline Analog with a Twist

3,4,5-Trimethoxyphenoxyethylamine is a structural analog of the psychedelic phenethylamine, mescaline. The key difference is the insertion of an oxygen atom between the aromatic ring and the ethylamine side chain.[7] Despite its structural similarity to a psychoactive compound, it was found to be inactive in human studies.[7]

Synthesis and Chemical Characterization: From Blueprint to Molecule

The synthesis of these isomers requires distinct chemical pathways, reflecting their different structural frameworks.

Synthesis of Dimetofrine

Synthesis of 3,4,5-Trimethoxyphenoxyethylamine

The synthesis of 3,4,5-Trimethoxyphenoxyethylamine can be approached through several routes, often starting from commercially available 3,4,5-trimethoxyphenol or 3,4,5-trimethoxybenzoic acid.[6][7][8] A common strategy involves the etherification of 3,4,5-trimethoxyphenol with a protected 2-aminoethanol derivative, followed by deprotection.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenoxyethylamine

-

Etherification: To a solution of 3,4,5-trimethoxyphenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to deprotonate the phenol.

-

Add a 2-haloethylamine derivative with a protected amine group (e.g., N-(2-bromoethyl)phthalimide).

-

Heat the reaction mixture to drive the Williamson ether synthesis.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography.

-

Deprotection: The protecting group on the amine is then removed. For a phthalimide group, this is typically achieved by hydrazinolysis (using hydrazine hydrate).

-

The final product is then purified by crystallization or chromatography.

Visualization of Synthetic Pathway

Caption: A generalized synthetic route to 3,4,5-Trimethoxyphenoxyethylamine.

Analytical Characterization

Confirmation of the structure and purity of the synthesized isomers is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methods for Isomer Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation by identifying the chemical environment of hydrogen and carbon atoms. | Distinct chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons, confirming the connectivity of the atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The molecular ion peak will confirm the molecular formula. The fragmentation pattern will provide clues about the structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Can be used to separate isomers and obtain their mass spectra. |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity analysis. | A single peak in the chromatogram indicates a pure compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, C-O, and aromatic C-H bonds. |

Experimental Protocol: General Procedure for NMR Analysis

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (Fourier transformation, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Biological Activity and Mechanism of Action: A Tale of Two Isomers

The profound impact of isomeric structure on biological function is clearly demonstrated by Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine.

Dimetofrine: Cardiovascular Effects

Dimetofrine's primary pharmacological action is as a vasopressor, meaning it constricts blood vessels and raises blood pressure. This effect is mediated through its interaction with adrenergic receptors. While detailed modern studies on its specific receptor subtype selectivity are limited, it is understood to act on both α- and β-adrenergic receptors.

Visualization of Adrenergic Signaling

Caption: Simplified overview of adrenergic receptor signaling initiated by an agonist.

3,4,5-Trimethoxyphenoxyethylamine: The Inactive Analog

In stark contrast to Dimetofrine, and despite its structural relationship to mescaline, 3,4,5-Trimethoxyphenoxyethylamine has been shown to be biologically inactive in humans at the doses tested.[7] This lack of activity highlights the critical role of the molecular scaffold in receptor recognition and activation. The insertion of the ether linkage likely alters the molecule's conformation and electronic properties to such an extent that it can no longer effectively bind to and activate the serotonin receptors responsible for the psychoactive effects of mescaline.

Conclusion and Future Directions

The study of isomers with the molecular formula C₁₁H₁₇NO₄ provides a compelling illustration of fundamental principles in medicinal chemistry and drug development. The stark contrast in the biological activities of Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine serves as a powerful reminder that a mere molecular formula is insufficient to predict the pharmacological properties of a compound.

Future research in this area could focus on several key aspects:

-

Comprehensive Isomer Profiling: A systematic synthesis and biological evaluation of a wider range of C₁₁H₁₇NO₄ isomers could uncover novel compounds with interesting pharmacological profiles.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on analogs of Dimetofrine could lead to the development of more selective and potent adrenergic agents.

-

Computational Modeling: Molecular modeling and docking studies could provide insights into the structural basis for the activity of Dimetofrine and the inactivity of 3,4,5-Trimethoxyphenoxyethylamine, guiding the design of new molecules.

The continued exploration of the chemical space defined by this seemingly simple molecular formula holds the potential for the discovery of new therapeutic agents and a deeper understanding of the intricate relationship between molecular structure and biological function.

References

Sources

- 1. 3,4,5-Trimethoxyphenylacetic acid(951-82-6) 1H NMR [m.chemicalbook.com]

- 2. Metformin effects on the heart and the cardiovascular system: A review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of metformin and N-benzylbiguanide, a novel analogue of metformin, on the vasopressor responses to adrenergic system stimulation in pithed rats with fructose-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-propargylglycine methyl ester fundamental chemistry

An In-Depth Technical Guide to the Fundamental Chemistry of N-Boc-propargylglycine Methyl Ester

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry and drug discovery, the efficiency and predictability of our molecular tools are paramount. N-Boc-propargylglycine methyl ester is more than just another protected amino acid; it is a testament to elegant molecular design. Its structure is a carefully orchestrated triad of functionalities: a stable yet readily clevable N-terminal Boc group, a C-terminal methyl ester for carboxyl protection, and the star of the show—a terminal alkyne. This alkyne is not merely a structural feature; it is a reactive handle, a gateway to the powerful realm of click chemistry.

This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the lifecycle of this molecule in the laboratory. We will begin with its synthesis, delve into its fundamental reactivity, and explore its applications. Throughout, the focus will be on the causality behind our experimental choices—why we select specific reagents, solvents, and conditions—to provide you with field-proven insights that transcend simple protocol recitation.

Synthesis and Purification: Constructing the Workhorse

The synthetic accessibility of N-Boc-propargylglycine methyl ester is key to its widespread use. While several routes exist, a common and reliable strategy involves the protection of a propargylglycine precursor. An alternative, elegant approach involves the direct alkylation of a glycine equivalent, which builds the carbon skeleton directly. A notable method involves the zinc-mediated reaction of a glycine cation equivalent with an organic halide, which provides the Boc-protected amino acid derivative in high yield.[1] Another patented method describes a three-step synthesis starting from diphenyl methylene glycine ethyl ester, which can achieve a high total yield and enantiomeric excess.[2]

Experimental Protocol: N-Boc Protection of L-Propargylglycine followed by Esterification

This two-step procedure first protects the amine and then the carboxylic acid, a common sequence in amino acid chemistry.

Step 1: N-Boc Protection

-

Reaction Setup: Suspend L-propargylglycine (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.[3] The use of a biphasic system aids in dissolving both the amino acid salt and the organic Boc-anhydride.

-

Base Addition: Add potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 eq.) to the suspension. This deprotonates the ammonium group of the amino acid, generating the free amine which is the active nucleophile.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the mixture.[3] The reaction is typically stirred at room temperature for 12-24 hours. The mechanism involves the nucleophilic attack of the amine on one of the carbonyls of the anhydride.

-

Work-up & Isolation:

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous phase with a non-polar solvent like ether or hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid).[3] This protonates the carboxylate, making the product-N-Boc-L-propargylglycine-insoluble in water.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the N-Boc protected acid, which is often used in the next step without further purification.[3]

-

Step 2: Methyl Esterification

-

Reaction Setup: Dissolve the crude N-Boc-L-propargylglycine from the previous step in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq.) followed by methyl iodide (MeI) (1.2-1.5 eq.). The base deprotonates the carboxylic acid, and the resulting carboxylate performs an Sₙ2 reaction with methyl iodide to form the methyl ester.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting acid spot.

-

Work-up & Purification:

-

Filter off the solid base.

-

Wash the filtrate with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified.

-

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the standard method for purifying N-Boc-propargylglycine methyl ester to a high degree of purity.[4]

-

Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent.

-

Sample Loading: Dissolve the crude ester in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This "dry loading" technique typically results in better separation.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar impurities will elute first, followed by the desired product.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound as a liquid or low-melting solid.[5][6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Boc-propargylglycine methyl ester.

Physicochemical Properties and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized material. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₄ | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| Appearance | Liquid or low-melting solid | [5] |

| Purity | Typically ≥95% after chromatography | [5] |

| InChI Key | QPMUXIIQQHTMKO-UHFFFAOYSA-N | [5][6] |

| Storage | Ambient temperature, desiccated | [6] |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is highly diagnostic. Expect to see a singlet (~1.45 ppm, 9H) for the tert-butyl group, a triplet (~2.0-2.2 ppm, 1H) for the acetylenic proton, a multiplet for the propargylic CH₂ group, a multiplet for the α-proton, and a singlet (~3.75 ppm, 3H) for the methyl ester protons.

-

¹³C NMR (CDCl₃): Key signals include the ester and carbamate carbonyls (~171 and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the two acetylenic carbons (~70-80 ppm), the α-carbon (~52 ppm), the methyl ester carbon (~52 ppm), and the methyl carbons of the Boc group (~28 ppm).

-

FT-IR (neat): Look for characteristic stretches: a sharp, weak band for the ≡C-H stretch (~3300 cm⁻¹), C=O stretches for the carbamate and ester (~1745 and ~1715 cm⁻¹), and the N-H stretch of the carbamate (~3400 cm⁻¹).

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 228. A common fragment is the loss of the Boc group or tert-butyl group.

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of N-Boc-propargylglycine methyl ester lies in the orthogonal reactivity of its three primary functional groups. This allows for selective manipulation, a cornerstone of complex molecule synthesis.

The Alkyne: Gateway to Click Chemistry

The terminal alkyne is arguably the most valuable feature of this molecule, enabling its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and tolerance of a wide range of functional groups.[7]

Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with an azide in a stepwise manner, ultimately forming a stable 1,4-disubstituted 1,2,3-triazole ring.

Caption: Simplified mechanism of CuAAC (Click Chemistry).

Experimental Protocol: Model Click Reaction

-

Reactant Solution: In a vial, dissolve N-Boc-propargylglycine methyl ester (1 eq.) and an azide (e.g., benzyl azide) (1 eq.) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2-0.3 eq.) in water, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. This is a crucial step, as Cu(I) salts can be unstable.

-

Reaction Initiation: Add the catalyst solution to the stirring reactant solution. The reaction is typically rapid and exothermic.

-

Monitoring and Work-up: Stir at room temperature for 1-4 hours. The reaction mixture can be diluted with water and the triazole product extracted with an organic solvent like ethyl acetate. The product can then be purified by column chromatography.

The stability of the resulting triazole ring makes this an ideal linkage for applications in bioconjugation and drug development, connecting the amino acid scaffold to proteins, fluorescent dyes, or other molecules of interest.[8][9]

The N-Boc Group: A Reversible Shield

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[10] Its purpose is to render the nitrogen lone pair non-nucleophilic, preventing it from interfering in reactions at other sites. Its key advantage is its stability to a wide range of conditions (e.g., basic, hydrogenolysis) while being easily removed under acidic conditions.[11]

Mechanism of Deprotection: The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts and easily removed.

Caption: Acid-catalyzed deprotection of an N-Boc group.

Experimental Protocol: Boc Deprotection with TFA

-

Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). The use of anhydrous DCM is important to prevent acid-catalyzed hydrolysis of the methyl ester.[12]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product is the trifluoroacetate salt of the free amine, which can often be used directly in the next step (e.g., peptide coupling) or neutralized with a mild base.

The Methyl Ester: Carboxyl Protection

The methyl ester protects the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile or an acid. It is typically removed by saponification (base-catalyzed hydrolysis).

Experimental Protocol: Saponification

-

Reaction Setup: Dissolve the methyl ester in a solvent like methanol or THF.

-

Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq.).

-

Reaction: Stir at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4. Extract the resulting carboxylic acid into an organic solvent, dry, and concentrate to yield the product.

Applications in Research and Drug Development

The unique combination of functionalities makes N-Boc-propargylglycine methyl ester a valuable tool for:

-

Peptide Synthesis: It is used as a non-canonical amino acid to introduce an alkyne handle into a peptide sequence.[8] This allows for post-synthetic modification via click chemistry, enabling the creation of cyclic peptides, peptide-drug conjugates, or peptides with fluorescent labels.[13]

-

Drug Discovery: The propargylglycine scaffold is a key intermediate in the synthesis of various pharmaceuticals, including high-potency renin inhibitors.[1] Its rigid structure and reactive handle allow for the construction of complex and potent bioactive molecules.

-

Bioconjugation: The alkyne group facilitates the covalent attachment of the amino acid scaffold to biomolecules like proteins or nucleic acids, or to surfaces for the development of diagnostic arrays and novel biomaterials.[8][9]

Safety and Handling

As with any chemical reagent, proper handling is essential.

-

Hazards: May cause an allergic skin reaction.[14][15][16] Avoid breathing dust, fumes, or vapors.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[14][16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store away from strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[16]

References

- Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (WO1995028385A1).

- SAFETY DATA SHEET - (R)-N-BOC-Propargylglycine. (2023-09-29). Fisher Scientific.

- Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. (2012-08-02).

- Safety D

- (R)-N-Boc-α-propargylglycine methyl ester (CAS#:208709-76-6). Chemsrc.

- Boc-N-(propargyl)-glycine. Chem-Impex.

- The synthetic method of N Boc L propargylglycines. (CN107089928A).

- Safety Data Sheet - Boc - L – propargylglycine. (2021-03-17). Anaspec.

- (R)-N-BOC-Propargylglycine (CAS 63039-46-3). ChemicalBook.

- SAFETY DATA SHEET - (S)-N-BOC-Propargylglycine. (2012-05-16). Fisher Scientific.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit.

- Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. Benchchem.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Boc-glycine methyl ester. J&K Scientific LLC.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). NIH.

- Amine Protection / Deprotection. Fisher Scientific.

- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Benchchem.

- N-Boc-Propargylglycine methyl ester. CymitQuimica.

- N-Boc-Propargylglycine methyl ester (173306-82-6). Sigma-Aldrich.

- Boc-α-methyl-D-propargylglycine. Chem-Impex.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjug

- Protective Groups. Organic Chemistry Portal.

Sources

- 1. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]

- 2. CN107089928A - The synthetic method of N Boc L propargylglycines - Google Patents [patents.google.com]

- 3. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-Propargylglycine methyl ester | CymitQuimica [cymitquimica.com]

- 6. N-Boc-Propargylglycine methyl ester | 173306-82-6 [sigmaaldrich.com]

- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. reddit.com [reddit.com]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.pt [fishersci.pt]

- 15. anaspec.com [anaspec.com]

- 16. fishersci.com [fishersci.com]

- 17. regi.com [regi.com]

The Surprising Second Act: An In-depth Technical Guide to the Biological Activity of N-Boc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis, is traditionally viewed as a chemically inert shield for the amine functionality of amino acids, destined for removal upon completion of a synthetic sequence.[1][2] This guide challenges that dogma by exploring the often-overlooked and surprisingly potent biological activities inherent to N-Boc protected amino acids themselves. Far from being mere synthetic intermediates, these molecules have demonstrated a spectrum of effects ranging from broad-spectrum antimicrobial and antibiofilm activity to targeted enzyme inhibition with therapeutic potential in oncology and virology. This in-depth technical guide provides a comprehensive overview of these "second-act" functionalities, detailing the underlying mechanisms of action, providing robust experimental protocols for their investigation, and offering insights into their potential for translational drug development. We will delve into specific case studies, supported by quantitative data and mechanistic insights, to equip researchers with the knowledge to both understand and harness the latent biological activities of these ubiquitous synthetic building blocks.

Introduction: Beyond a Protective Shield

For decades, the primary role of the N-Boc protecting group has been to temporarily mask the nucleophilicity of the alpha-amino group of amino acids, thereby enabling the controlled, stepwise formation of peptide bonds.[1][2] This strategy has been instrumental in the synthesis of countless peptides and peptidomimetics for research and therapeutic applications.[3][4] However, a growing body of evidence compels us to look beyond this established role and consider the N-Boc protected amino acid as a distinct chemical entity with its own intrinsic biological properties.